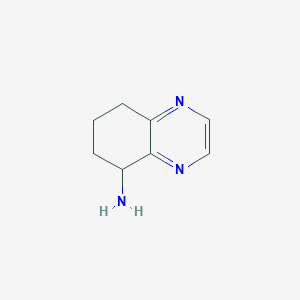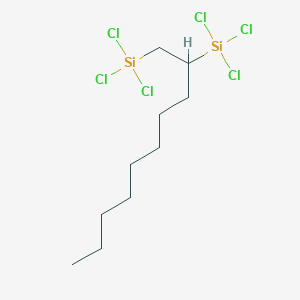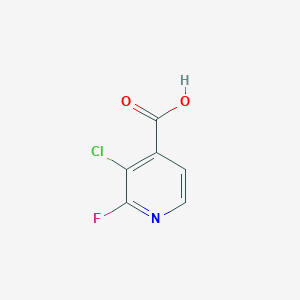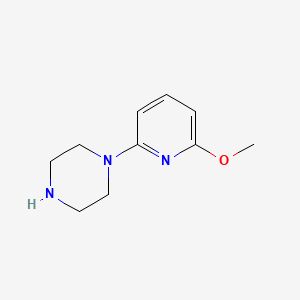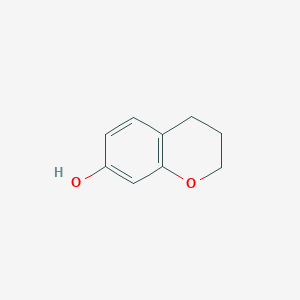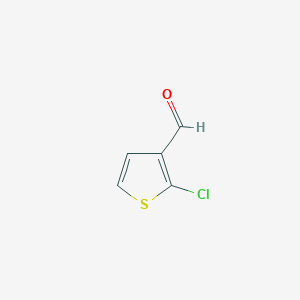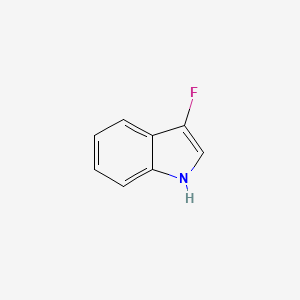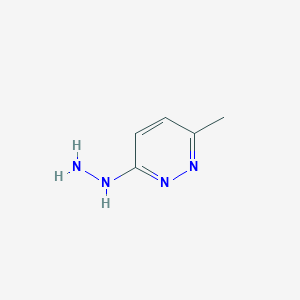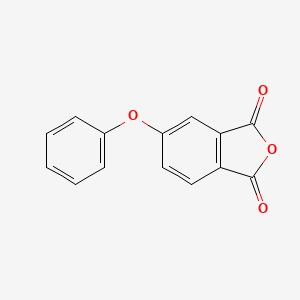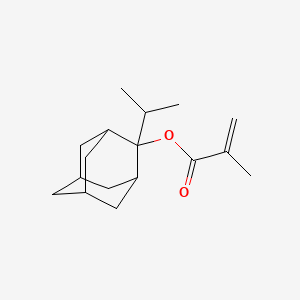
2-Isopropyladamantan-2-yl methacrylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Isopropyladamantan-2-yl methacrylate involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis
The molecular formula of 2-Isopropyladamantan-2-yl methacrylate is C17H26O2 . Its molecular weight is 262.39 . The IUPAC name is (1R,3S,5r,7r)-2-isopropyladamantan-2-yl methacrylate .Chemical Reactions Analysis
As a monomer, 2-Isopropyladamantan-2-yl methacrylate plays a significant role in polymer synthesis. Research shows various applications, such as in the synthesis of hydrophilic polymers for drug delivery.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropyladamantan-2-yl methacrylate include a molecular weight of 262.39 . It should be stored in a dry, refrigerated environment .Applications De Recherche Scientifique
Polymer Synthesis and Characteristics
2-Isopropyladamantan-2-yl methacrylate, as part of the methacrylate family, plays a significant role in polymer synthesis. Research shows various applications, such as in the synthesis of hydrophilic polymers for drug delivery. For instance, Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), a nonimmunogenic, neutral-hydrophilic polymer, is utilized in anticancer drug delivery (Scales et al., 2005). Similarly, the copolymerization of N-(2-hydroxypropyl)methacrylamide with other monomers has been studied for its pharmaceutical applications (Kopeček & Baẑilová, 1973).
Catalysis and Environmental Applications
Methacrylates, including derivatives like 2-Isopropyladamantan-2-yl methacrylate, are also significant in catalysis and environmental applications. A review highlights the synthesis of methacrylic acid and methyl methacrylate, emphasizing clean technologies and the use of renewable resources (Mahboub et al., 2018). This indicates the compound's role in sustainable chemical processes.
Biomedical and Material Science
In biomedical applications, methacrylate polymers have been used to create biocompatible and responsive materials. For example, 2-Methacryloyloxyethyl phosphorylcholine (MPC) is used to prepare biocompatible copolymers for various biomedical applications (Ma et al., 2003). Moreover, temperature-sensitive gels based on methacrylate polymers have shown promise in applications such as solvent extraction and separation processes (Freitas & Cussler, 1987).
Drug Delivery Systems
The versatility of methacrylate polymers extends to advanced drug delivery systems. For instance, HPMA copolymers have been explored as carriers of biologically active compounds, particularly in cancer treatment (Kopeček & Kopec̆ková, 2010). This highlights the potential of 2-Isopropyladamantan-2-yl methacrylate in creating effective drug delivery mechanisms.
Novel Polymer Properties
Additionally, the study of methacrylates has led to the discovery of polymers with unique properties. For example, polymers containing 2-Isopropyladamantan-2-yl methacrylate derivatives exhibit interesting thermal behaviors and potential for novel applications (Ilter et al., 2002).
Propriétés
IUPAC Name |
(2-propan-2-yl-2-adamantyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-10(2)16(18)19-17(11(3)4)14-6-12-5-13(8-14)9-15(17)7-12/h11-15H,1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAOPHHNBQIJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477496 | |
| Record name | 2-Isopropyladamantan-2-yl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyladamantan-2-yl methacrylate | |
CAS RN |
297156-50-4 | |
| Record name | 2-Isopropyladamantan-2-yl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropyl-2-methacryloyloxyadamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



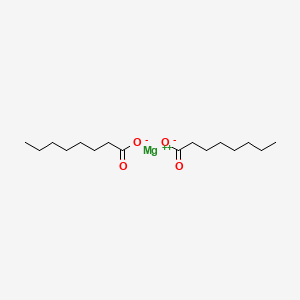
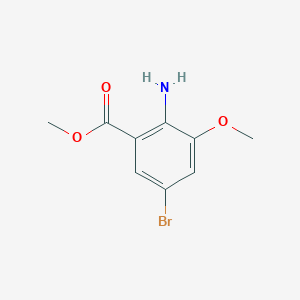

![2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1590195.png)
